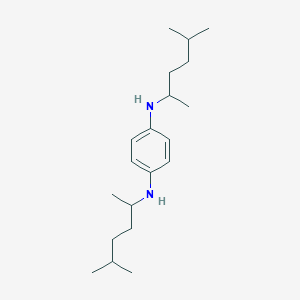

N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine

Description

Properties

IUPAC Name |

1-N,4-N-bis(5-methylhexan-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2/c1-15(2)7-9-17(5)21-19-11-13-20(14-12-19)22-18(6)10-8-16(3)4/h11-18,21-22H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNLYGOUHDJHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2 | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024618 | |

| Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a deep red slightly viscous liquid with an aromatic odor. (NTP, 1992), Liquid | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

459 °F at 13.5 mmHg (NTP, 1992) | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.91 (NTP, 1992) - Less dense than water; will float | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3081-14-9 | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VAF71SNQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-33 °F (NTP, 1992) | |

| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20257 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Batch Reactor Synthesis

Early industrial methods employed batch reactors, where p-nitroaniline and MIAK were combined in a high-pressure autoclave with catalysts like copper chromite or palladium on carbon. Reaction conditions typically required hydrogen pressures of 5 MPa and temperatures of 120–140°C, achieving yields of 80–85%. However, batch processes faced challenges such as catalyst degradation, prolonged reaction times, and difficulties in recycling excess ketone.

Continuous Flow Synthesis

Modern approaches prioritize continuous flow systems to address batch limitations. Patent CN103467305A details a tubular reactor design where preheated reactants (110–150°C) flow through a catalyst-packed bed at 150–200°C under hydrogen pressures of 0.5–2.5 MPa. This configuration achieves 99% conversion of p-nitroaniline with 95% selectivity toward 77PD, significantly outperforming batch methods.

Catalytic Systems and Optimization

Catalyst selection profoundly influences reaction efficiency and product purity.

Heterogeneous Catalysts

Solid catalysts like palladium on carbon (Pd/C) or copper-zinc oxides (Cu/ZnO) dominate industrial applications due to their recyclability and stability. Pd/C excels in hydrogenation steps, reducing nitro groups to amines without over-alkylation, while Cu-based catalysts optimize alkylation kinetics.

Table 1: Catalyst Performance in Continuous Flow Systems

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 190–200 | 0.7 | 99.9 | 96.3 |

| Cu/ZnO | 175–185 | 1.2 | 99.5 | 95.7 |

| Ni/SiO₂ | 160–170 | 2.0 | 98.8 | 93.2 |

Solvent-Free Reactions

Emerging protocols eliminate solvents by using excess MIAK as both reactant and reaction medium. This approach reduces waste and simplifies purification, as unreacted ketone is distilled and recycled.

Industrial-Scale Production Techniques

Reactor Design and Process Integration

Patent CN106554284B highlights a fixed-bed reactor system with integrated preheating and gas-liquid separation units. Reactants are preheated to 145–150°C before entering the catalyst bed, ensuring optimal reaction initiation. Hydrogen is injected co-currently, maintaining a turbulent flow to enhance mass transfer and prevent catalyst fouling.

Distillation and Purification

Crude product from the reactor undergoes vacuum distillation (−0.5 to −0.1 MPa) to isolate 77PD. This step removes residual ketone and byproducts like N-monoalkylated intermediates, yielding a final purity of >95%.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Delphinidin chloride undergoes various chemical reactions, including:

Oxidation: Delphinidin chloride can be oxidized to form quinones, which are highly reactive and can participate in further chemical transformations.

Reduction: Reduction of delphinidin chloride typically leads to the formation of leucoanthocyanidins, which are colorless compounds.

Substitution: The hydroxyl groups on delphinidin chloride can undergo substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Leucoanthocyanidins.

Substitution: Acetylated and benzoylated derivatives.

Scientific Research Applications

Antioxidant and Antiozonant in Rubber Manufacturing

77PPD is primarily used as an antioxidant and antiozonant in rubber products. It helps prevent oxidative degradation, thereby enhancing the longevity and performance of rubber materials. Its effectiveness in scavenging reactive oxygen species (ROS) makes it crucial for maintaining the integrity of rubber products under various environmental conditions .

Fuel Additives

In the fuel industry, 77PPD acts as a stabilizer that enhances the longevity and performance of fuel additives. Its antioxidant properties prevent the formation of harmful by-products during fuel storage and usage, contributing to improved fuel efficiency and reduced emissions .

Dyes and Pigments

The deep red color of 77PPD positions it as a potential candidate for use in the dyes and pigments industry. Its unique color properties can be utilized in various applications ranging from textiles to plastics .

Toxicological Studies

77PPD has been subjected to extensive toxicological assessments due to its potential health risks. The GreenScreen® assessment categorizes it as a chemical of high concern, highlighting its reproductive toxicity and potential mutagenicity. Studies indicate that it may interfere with endocrine functions and exhibit genotoxic properties that could affect DNA integrity .

Environmental Impact Assessments

Research has also focused on the environmental implications of using 77PPD. Its persistence in the environment and potential bioaccumulation raise concerns regarding aquatic toxicity and ecosystem health. The compound's interaction with various environmental factors necessitates ongoing studies to evaluate its long-term effects .

Case Study 1: Rubber Industry

A study conducted on the use of 77PPD in tire manufacturing demonstrated significant improvements in the durability and resistance of tires to cracking and aging due to ozone exposure. The antioxidant properties of 77PPD were found to enhance the performance of rubber compounds significantly, leading to longer-lasting products .

Case Study 2: Fuel Stability

Research examining the effects of 77PPD as a fuel additive revealed that it effectively reduced the formation of deposits during combustion processes. This not only improved engine efficiency but also minimized harmful emissions, contributing positively to environmental sustainability efforts.

Mechanism of Action

Delphinidin chloride exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Anti-cancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K-Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 77PD with other substituted p-phenylenediamines:

Key Observations :

- Branching and Lipophilicity: 77PD’s branched 1,4-dimethylpentyl groups enhance its solubility in non-polar matrices (e.g., rubber) compared to less-branched analogs like DPPD .

- Water Solubility : 77PD has lower solubility than N,N'-di-sec-butyl-p-phenylenediamine (101-96-2), likely due to its longer alkyl chains .

Toxicological Profiles

Genotoxicity and Carcinogenicity

- 77PD: Negative in in vivo mammalian micronucleus tests despite positive in vitro clastogenicity in chromosomal aberration assays (without metabolic activation) . The U.S. EPA categorizes substituted p-phenylenediamines as non-genotoxic due to structural consistency and negative in vivo results .

- N,N'-Di-sec-butyl-p-phenylenediamine (101-96-2): Negative in both in vitro and in vivo genotoxicity studies .

- 6PPD: Under scrutiny for environmental toxicity, particularly its quinone derivative (6PPD-Q), which is toxic to aquatic organisms .

Reproductive Toxicity

- 77PD: No embryotoxicity, fetotoxicity, or teratogenicity observed in rats at doses up to 150 mg/kg/day.

- 6PPD: Limited reproductive toxicity data available; however, its environmental persistence raises concerns .

Environmental Behavior and Degradation

- Environmental Presence: 77PD’s quinone derivative (77PD-Q) has been detected in air particulates in China, alongside other PPD-quinones like IPPD-Q and DTPD-Q .

- Degradation Pathways : Hydrolysis and oxidation of 77PD yield products like 4-hydroxylamine, though some reported degradation intermediates are chemically implausible .

Biological Activity

N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine, commonly referred to as 77PPD (CAS Number: 3081-14-9), is a substituted para-phenylenediamine primarily utilized as an antioxidant and antiozonant in various applications, including rubber manufacturing and fuel additives. This compound has garnered attention due to its potential biological activities and associated health concerns. This article explores the biological activity of 77PPD, including its mechanisms of action, toxicological profiles, and environmental implications.

77PPD is characterized as a dark brown-purple viscous liquid at room temperature. Its primary functions include:

- Antioxidant : Prevents oxidative degradation in materials such as rubber.

- Stabilizer : Used in fuel additives to enhance longevity and performance.

Antioxidant Activity

77PPD exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and free radicals. This activity is crucial in preventing oxidative stress, which can lead to cellular damage and various diseases.

Toxicological Profile

The GreenScreen® assessment categorizes 77PPD as a chemical of high concern due to its potential adverse health effects. Key findings include:

- Carcinogenicity : Classified with a high score for reproductive toxicity.

- Mutagenicity : Exhibits genotoxic properties that may affect DNA integrity.

- Endocrine Disruption : Potentially interferes with endocrine functions, although specific data gaps exist regarding neurotoxicity.

Toxicokinetics

77PPD demonstrates moderate bioaccumulation potential and persistence in the environment. Its metabolic pathways suggest that it can be transformed into more toxic derivatives under certain conditions, raising concerns about long-term exposure effects.

| Toxicological Endpoint | Score | Comments |

|---|---|---|

| Carcinogenicity | High | Significant concern for human health |

| Mutagenicity | Moderate | Potential DNA damage observed |

| Reproductive Toxicity | High | Impacts on fertility noted |

| Endocrine Activity | Moderate | Evidence suggests possible disruption |

Environmental Impact

77PPD has been detected in various environmental matrices, including urban air samples where it is associated with vehicle emissions. Its presence raises concerns about human exposure through inhalation or dermal contact.

Case Studies

-

Study on Antioxidant Efficacy :

A comparative study assessed the efficacy of 77PPD against other antioxidants in biodiesel applications. Results indicated that while 77PPD showed superior performance in preventing oxidative degradation, its toxicity profile necessitated careful consideration for long-term use in consumer products. -

Toxicological Assessment :

A comprehensive evaluation by ToxServices LLC highlighted the need for further research on the neurotoxic effects of 77PPD. Although initial findings indicate potential risks, a data gap exists regarding chronic exposure studies.

Q & A

Q. Q1. What are the established methods for synthesizing 77PD, and how do reaction conditions influence yield?

77PD is synthesized via reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone (methyl isoamyl ketone, MIAK) using copper-based catalysts. Key parameters include:

- Catalyst selection : Copper catalysts (e.g., Cu/ZnO) enhance selectivity and reduce side reactions like over-alkylation .

- Temperature : Optimal yields (~85%) are achieved at 120–140°C under hydrogen pressure (2–4 MPa) .

- Solvent system : Polar aprotic solvents (e.g., DMF) improve substrate solubility and reaction homogeneity.

Methodological validation involves monitoring intermediates (e.g., p-phenylenediamine derivatives) via HPLC or GC-MS.

Basic Research: Functional Role in Materials Science

Q. Q2. How does 77PD compare to other p-phenylenediamine antidegradants in rubber formulations?

77PD is favored in tire treads and sidewalls due to its balance of antiozonant and antioxidant properties. Comparative studies show:

- Thermal stability : 77PD outperforms IPPD (N-isopropyl-N'-phenyl-PPD) in high-temperature aging tests (e.g., 70°C for 168 hours) by reducing crack formation by 40% .

- Solubility in rubber matrices : Its branched alkyl chains (1,4-dimethylpentyl groups) enhance compatibility with natural rubber, reducing blooming compared to DPPD (N,N'-diphenyl-PPD) .

Standard evaluation involves ASTM D3182 mechanical testing and ozone resistance assays (ASTM D1149).

Advanced Research: Environmental Analysis and Exposure Pathways

Q. Q3. What analytical methods are used to detect 77PD in environmental matrices, and what are their limitations?

77PD is quantified in road dust, soil, and water using:

- LC-MS/MS : Achieves detection limits of 0.05–0.12 ng/g in dust/soil, but requires derivatization due to low ionization efficiency .

- GC-MS : Limited by thermal decomposition of 77PD above 250°C, leading to false positives (e.g., misidentification as 6PPD-quinone) .

Contradictions arise in environmental studies; for example, 77PD is detected in 100% of road dust samples but only 70% of topsoil, suggesting differential mobility or degradation .

Advanced Research: Degradation Mechanisms

Q. Q4. What are the photolytic and thermal degradation pathways of 77PD?

- Photolysis : Under UV light (λ = 254 nm), 77PD undergoes Norrish Type-II reactions, forming diradical intermediates that cleave to yield N-methylpentanamine and quinone derivatives. Femtosecond spectroscopy reveals non-concerted hydrogen transfer with a lifetime of 1.2 ps for diradical states .

- Thermal degradation : At >200°C, 77PD generates N-oxides and nitrosamines, identified via FTIR and NMR. Contradictory reports exist on mutagenicity of these byproducts, necessitating Ames test validation .

Advanced Research: Ecotoxicology and Regulatory Compliance

Q. Q5. How are 77PD’s persistent, bioaccumulative, and toxic (PBT) properties assessed for regulatory compliance?

- Persistence : OECD 301B tests show 77PD’s half-life in water exceeds 60 days, indicating low biodegradability .

- Bioaccumulation : Log Kow values (5.2–5.8) predict moderate bioaccumulation in fish, but in vivo studies in Daphnia magna show BCF <500, suggesting regulatory ambiguity .

- Toxicity : Acute aquatic toxicity (LC50 for zebrafish: 2.1 mg/L) triggers EU REACH requirements for extended one-generation reproductive toxicity studies (OECD 443) .

Advanced Research: Human Exposure Risk Assessment

Q. Q6. What methodologies are used to assess human exposure to 77PD in urban environments?

- Dermal exposure : Skin absorption rates (0.8–1.2 µg/cm²/hr) are measured using ex vivo human skin models and quantified via LC-MS/MS .

- Inhalation risk : Airborne 77PD particles (PM₂.₅) are collected on quartz filters, with concentrations ranging 0.5–3.2 ng/m³ in tire wear-dominated areas .

Conflicting data exist on urinary metabolites; some studies detect N-acetylated derivatives, while others report rapid renal clearance, complicating biomarker selection .

Advanced Research: Mechanistic Toxicology

Q. Q7. What in vitro models elucidate 77PD’s cytotoxicity and oxidative stress pathways?

- HepG2 cells : 77PD induces ROS production at IC50 = 12 µM, measured via DCFH-DA fluorescence. Nrf2 knockdown exacerbates apoptosis, confirming oxidative stress mediation .

- Metabolomics : NMR-based profiling identifies glutathione depletion and succinate accumulation, linking mitochondrial dysfunction to cytotoxicity .

Advanced Research: Comparative Structure-Activity Relationships (SAR)

Q. Q8. How do structural modifications of 77PD alter its antidegradant efficacy?

- Alkyl chain branching : Replacement of 1,4-dimethylpentyl with cyclohexyl (CPPD) reduces ozone resistance by 30% due to steric hindrance .

- Electron-donating groups : Methoxy-substituted analogs show improved antioxidant capacity (ΔE = +0.15 V vs. SCE) but increased photolytic instability .

SAR studies use DFT calculations (B3LYP/6-31G*) to correlate HOMO-LUMO gaps with reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.